5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II)

Catalog No.
S1797328
CAS No.
14172-92-0
M.F
C44H30N4Ni+2
M. Wt
673.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II)

CAS Number

14172-92-0

Product Name

5,10,15,20-TETRAPHENYL-21H,23H-PORPHINE NICKEL(II)

IUPAC Name

nickel(2+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin

Molecular Formula

C44H30N4Ni+2

Molecular Weight

673.4 g/mol

InChI

InChI=1S/C44H30N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2

InChI Key

QYYOZCCOYWFLGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Ni+2]

Structure and Properties

5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II), also known as nickel tetraphenylporphyrin (Ni-TPP) or nickel(II) 5,10,15,20-tetraphenylporphyrin, is a coordination complex containing a central nickel(II) ion coordinated by a tetraphenylporphyrin ligand. The tetraphenylporphyrin ligand is a macrocycle with a flat, aromatic ring structure. The four phenyl groups attached to the porphyrin ring enhance its solubility in organic solvents [, ].

Non-planarity studies

One area of research involving Ni-TPP is the study of its non-planarity. Due to steric hindrance between the phenyl groups, the entire molecule is not perfectly flat. Researchers have used Ni-TPP as a model compound to investigate the influence of substituents on the geometry of porphyrin macrocycles [].

Other Potential Applications

While research on Ni-TPP's specific applications is ongoing, porphyrins in general are a versatile class of molecules with applications in various fields, including:

  • Catalysis: Porphyrins can act as catalysts in various chemical reactions due to their ability to bind and activate substrates [].
  • Sensors: Porphyrins can be used to develop sensors for detecting specific molecules due to their ability to change their properties upon binding to a target analyte [].
  • Photochemistry: Porphyrins can absorb light and participate in photochemical reactions, making them potentially useful in solar energy conversion and photodynamic therapy [].

5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(II), also known as Nickel(II) 5,10,15,20-tetraphenylporphyrin (NiTPP), is a synthetic metalloporphyrin complex. Metalloporphyrins are molecules where a central metal ion is bound within a porphyrin ring structure []. Porphyrins are naturally occurring macrocycles found in heme, a prosthetic group in hemoglobin and cytochromes []. NiTPP is a valuable research tool used to study the properties of porphyrins and their interactions with metal ions [].


Molecular Structure Analysis

The key feature of NiTPP's structure is the porphyrin ring. It consists of four pyrrole subunits linked by methine bridges to form a cyclic structure with a delocalized π-electron system []. The nickel(II) ion sits in the center of the porphyrin ring, coordinated to the four nitrogens from the pyrrole groups. The four phenyl groups are attached to the carbon atoms between the pyrrole subunits [, ]. This structure creates a relatively flat, aromatic molecule. However, research suggests the presence of some non-planarity in the NiTPP structure, potentially due to steric interactions between the phenyl groups and the central nickel ion [].


Chemical Reactions Analysis

Synthesis of NiTPP typically involves condensation reactions between pyrrole and a suitable aldehyde precursor, followed by metallation with a nickel(II) salt []. The specific reaction pathway depends on the chosen precursors and reaction conditions.


Physical And Chemical Properties Analysis

  • CAS Number: 14172-92-0 []
  • Appearance: Dark red or brown solid []
  • Melting Point: Not readily available
  • Boiling Point: Not readily available
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane and chloroform []
  • Stability: Relatively stable under ambient conditions []

NiTPP itself doesn't have a known biological function. However, its structural similarity to heme makes it a valuable model compound for studying metalloporphyrin interactions with other molecules. Researchers use NiTPP to investigate electron transfer processes, catalysis, and interactions with biomolecules like oxygen [].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

672.182389 g/mol

Monoisotopic Mass

672.182389 g/mol

Heavy Atom Count

49

Dates

Modify: 2023-08-15

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